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Compound of Interest

Compound Name: Tyk2-IN-19-d6

Cat. No.: B12375745

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tyk2-IN-19-d6 and PF-06826647,
two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory
cytokines. While extensive data is available for PF-06826647 (also known as Ropsacitinib), a
selective, orally administered TYK2 inhibitor, publicly accessible information regarding the
efficacy and experimental validation of Tyk2-IN-19-d6 is currently unavailable. Tyk2-IN-19-d6 is
described as a deuterium-labeled version of Tyk2-IN-19.

This guide will focus on the comprehensive dataset for PF-06826647, presenting its
mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols as a
benchmark for the evaluation of TYK2 inhibitors.

Mechanism of Action

PF-06826647 is a selective inhibitor of TYK2 that binds to the catalytically active JH1 domain.
[1] This inhibition blocks the signal transduction of key cytokines implicated in autoimmune
diseases, such as IL-12, IL-23, and Type | interferons.[2] The therapeutic potential of targeting
TYK2 is supported by genetic studies and clinical trials, offering a promising avenue for the
treatment of conditions like psoriasis.[3]
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The following tables summarize the quantitative data on the potency and clinical efficacy of PF-
06826647.

Table 1: In Vitro Potency and Selectivity of PF-06826647

Target Assay Type PF-06826647 IC50 (nM)
TYK2 Biochemical Assay 17

JAK1 Biochemical Assay 383

JAK2 Biochemical Assay 74

JAK3 Biochemical Assay >10,000

IL-12 induced pSTAT4 Human Whole Blood 14

Data sourced from publicly available research.[1][4]

Table 2: Clinical Efficacy of PF-06826647 in Plaque
Psoriasis (Phase 2b Study)

Treatment Group (once

daily) PASI 90 at Week 16 (%) PASI 75 at Week 16 (%)
Placebo

PF-06826647 200 mg 33.0%

PF-06826647 400 mg 46.5%

PASI 90/75 represents a 90%/75% reduction in the Psoriasis Area and Severity Index. Data
from a randomized, double-blind, placebo-controlled study.

Table 3: Clinical Efficacy of PF-06826647 in Plaque
Psoriasis (Phase 1 Study)
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Change from Baseline in PASI Score
Treatment Group (once daily for 28 days) (Least Squares Mean Difference vs.

Placebo)
Placebo
PF-06826647 100 mg -3.49
PF-06826647 400 mg -13.05

Data from a randomized, double-blind, placebo-controlled, parallel-group study.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TYK2 inhibitors are
provided below.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of a compound against purified TYK2 and other
JAK family kinases.

Methodology:

Purified recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used.

e The kinase reaction is initiated by adding ATP to a mixture of the kinase, a substrate peptide,
and the test compound at various concentrations.

e The reaction is allowed to proceed for a specified time at a controlled temperature.

o The amount of phosphorylated substrate is quantified using methods such as radiometric
assays (e.g., with 33P-ATP) or fluorescence-based detection systems.

» |IC50 values are calculated by plotting the percentage of kinase inhibition against the
compound concentration.

Cellular Phospho-STAT Assay
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Objective: To assess the functional inhibition of TYK2-mediated signaling in a cellular context.
Methodology:

e Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

o Cells are pre-incubated with the test compound at various concentrations.

» Signaling is stimulated with a TYK2-dependent cytokine, such as IL-12, to induce the
phosphorylation of STAT4.

 After stimulation, the cells are fixed and permeabilized.

e The levels of phosphorylated STAT4 (pSTAT4) are measured using flow cytometry with a
fluorescently labeled anti-pSTAT4 antibody.

IC50 values are determined by analyzing the dose-dependent inhibition of pSTATA4.

Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.

Methodology:

A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to
induce a psoriasis-like skin inflammation.

e Mice are orally administered the test compound or a vehicle control daily.

o Disease severity is assessed daily using the Psoriasis Area and Severity Index (PASI), which
scores erythema, scaling, and skin thickness.

e At the end of the study, skin and spleen samples are collected for histological analysis and
measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) via methods like ELISA
or qPCR.

o The efficacy of the compound is determined by its ability to reduce the PASI score, skin
thickness, and inflammatory markers compared to the vehicle control group.
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Caption: TYK2 Signaling Pathway and Inhibition by PF-06826647.
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Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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